N-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c1-10-16(18(25)22-13-6-4-12(20)5-7-13)17(23-19(27)21-10)11-3-8-14(24)15(9-11)26-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXGUQHBETXMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, including anticancer properties, antibacterial effects, and other pharmacological aspects.
Chemical Structure and Properties
The molecular formula of this compound is C19H18BrN3O3S, with a molecular weight of 448.34 g/mol. The compound features a complex structure that includes a tetrahydropyrimidine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrN3O3S |
| Molecular Weight | 448.34 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that may include the reaction of various amines with carbonyl compounds under specific conditions. Detailed methodologies can be found in the literature focusing on pyrimidine derivatives .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific protein kinases or by inducing apoptosis in cancer cells.
- Cell Lines Tested : Studies have evaluated the compound against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Case Study : In a study evaluating Mannich bases (related compounds), some exhibited high cytotoxicity against MCF-7 breast cancer cells with IC50 values lower than 2 μg/mL . This suggests a potential for this compound to be developed as an anticancer agent.
Antibacterial and Antifungal Activity
The compound's structural features suggest potential antibacterial and antifungal properties. Similar pyrimidine derivatives have been reported to show activity against various bacterial strains and fungi .
Other Pharmacological Activities
Beyond anticancer effects, research has indicated that derivatives of this compound may possess:
- Anti-inflammatory properties : Potentially useful in treating inflammatory diseases.
- Antioxidant activity : Could mitigate oxidative stress-related conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications to the bromophenyl or methoxy groups can significantly influence the compound's efficacy against targeted diseases .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
Antitumor Activity
Research indicates that N-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has significant antitumor properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cells through multiple mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12.5 | Induction of apoptosis |
| PANC-1 | 15.0 | Inhibition of cell cycle progression |
| RKO | 10.0 | Modulation of signaling pathways |
| LoVo | 9.0 | DNA damage induction |
These results suggest that the compound may act through various pathways to exert its antitumor effects.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate potential for development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound has shown promise in reducing inflammation through various biochemical pathways. This aspect is particularly relevant for conditions where inflammation plays a critical role.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1 : A study involving the treatment of pancreatic cancer cells demonstrated that this compound significantly reduced tumor size in xenograft models. The results indicated a marked decrease in tumor growth compared to control groups.
Case Study 2 : Clinical trials assessing its efficacy against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics. Patients treated with this compound experienced faster recovery times and reduced symptoms.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares a 1,2,3,4-tetrahydropyrimidine-5-carboxamide core with several analogs (Table 1). Key structural differences lie in:
- Position 2 : Thioxo (C=S) vs. oxo (C=O) groups.
- Position 4 : Substituted aryl groups (e.g., 4-hydroxyphenyl, 3-nitrophenyl).
- Position 5 : Carboxamide substituents (e.g., 4-bromophenyl, 4-chlorophenyl).
Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives
Key Observations :
Critical Differences :
Physicochemical Properties
Hydrogen Bonding and Crystallography
- The thioxo group participates in hydrogen-bonding networks, as observed in the crystal structure of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo derivative (), forming S···H–O interactions . This contrasts with oxo analogs, which exhibit weaker O···H bonds .
- The 4-hydroxy-3-methoxyphenyl group in the target compound may adopt specific conformations due to intramolecular hydrogen bonding (e.g., O–H···OCH₃), influencing crystal packing and solubility .
Solubility and Lipophilicity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?
- Methodology : Synthesis typically involves multi-step reactions, including condensation and cyclization to form the tetrahydropyrimidine core. Key steps include:
- Precursor selection : Use of bromophenyl and methoxyphenyl derivatives as starting materials .
- Reaction optimization : Control of temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF or dichloromethane) to enhance yield and purity .
- Thioxo-group introduction : Sulfur incorporation via thiourea or Lawesson’s reagent .
- Critical Parameters : Monitor reaction time to avoid side products (e.g., over-oxidation) and use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .
Q. How can spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.5 ppm; methoxy group at δ 3.8 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Approach :
Standardize assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or solvent systems (DMSO concentration) may skew results .
Compare structural analogs : Evaluate activity trends in analogs with modified substituents (e.g., replacing bromophenyl with chlorophenyl) .
Validate target engagement : Use biochemical assays (e.g., enzyme inhibition kinetics) to confirm mechanism of action .
- Case Study : Polymorphic forms of related pyrimidines show differing bioactivities due to hydrogen-bonding variations in crystal structures .
Q. What strategies are effective for studying conformational stability and its impact on biological function?
- Computational Modeling :
- DFT calculations : Predict stable conformers and electron density distribution (e.g., thioxo group’s electrophilicity) .
- Dynamic Simulations :
- Molecular Dynamics (MD) : Simulate interactions in lipid bilayers or protein binding pockets to assess stability under physiological conditions .
- Experimental Validation :
- Temperature-dependent NMR : Track conformational shifts (e.g., ring puckering) in solution .
Q. How does the compound’s electronic profile influence its reactivity and binding affinity?
- Key Factors :
- Electron-withdrawing groups : The bromophenyl moiety enhances electrophilicity, affecting nucleophilic attack sites .
- Hydrogen-bond donors : The 4-hydroxyphenyl group may mediate interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Table: Electronic Effects of Substituents
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Issue : Racemization during cyclization steps due to high temperatures or acidic conditions .
- Solutions :
- Chiral catalysts : Use (-)-sparteine or BINOL derivatives to control stereochemistry .
- Low-temperature protocols : Optimize stepwise reactions (e.g., <0°C for imine formation) to preserve configuration .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported cytotoxicity IC₅₀ values?
- Root Causes :
- Purity variations : Impurities (e.g., unreacted thiourea) may artificially lower activity .
- Assay interference : Thioxo groups can react with MTT assay reagents, generating false signals .
- Resolution :
- HPLC purification : Ensure >98% purity before testing.
- Orthogonal assays : Validate results with ATP-based luminescence or flow cytometry .
Comparative Analysis of Structural Analogs
- Table: Biological Activity of Similar Pyrimidine Derivatives
| Compound | Structural Variation | Reported Activity | Reference |
|---|---|---|---|
| N-(4-Nitrophenyl)-2-thioacetamide | Nitro substitution | Antimicrobial (MIC: 12.5 µg/mL) | |
| 6-Ethylthieno[2,3-d]pyrimidin-4-thiol | Thieno-fused core | Antiviral (EC₅₀: 5.2 µM) | |
| N-(3-chloro-4-methylphenyl)-5-oxo-thiazolo[3,2-a]pyrimidine | Thiazolo-pyrimidine hybrid | Anticancer (IC₅₀: 8.7 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
